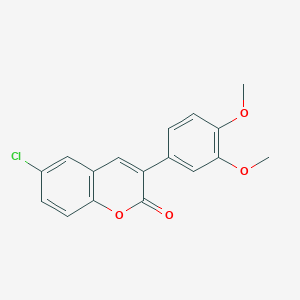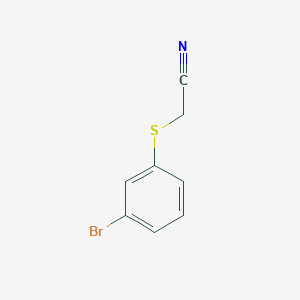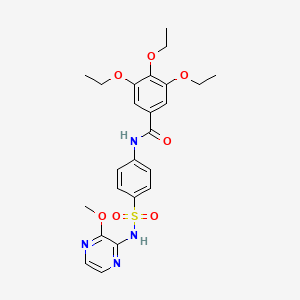
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide, also known as TRO19622, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound is a member of the oxazole family and has been found to exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and analgesic properties.
作用機序
The exact mechanism of action of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and peripheral tissues. This compound has been found to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and anti-inflammatory genes. Additionally, this compound has been shown to inhibit the activity of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), and the transcription factor, nuclear factor-kappa B (NF-κB), which are involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and pain sensitivity. In animal models, this compound has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various diseases. Additionally, this compound has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and interleukin-1 beta (IL-1β), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to reduce pain sensitivity by inhibiting the activity of nociceptive neurons and reducing the release of pro-inflammatory mediators.
実験室実験の利点と制限
One of the main advantages of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is its high potency and selectivity for its target molecules. Additionally, this compound has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
Future research on N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide could focus on further elucidating its mechanism of action and identifying its target molecules. Additionally, studies could be conducted to investigate the potential therapeutic applications of this compound in other diseases, such as cancer and autoimmune disorders. Furthermore, the development of novel formulations of this compound could improve its solubility and bioavailability, making it a more effective drug candidate. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans, paving the way for its eventual use in clinical practice.
合成法
The synthesis of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide involves the reaction of 2-cyano-1,2,3,4-tetrahydronaphthalene with 3-methyl-5-amino-1,2-oxazole-4-carboxylic acid, followed by the formation of the amide bond between the two molecules. The final product is obtained through a series of purification steps, including crystallization and recrystallization. The yield of this compound is approximately 40%, and the purity of the compound is greater than 98%.
科学的研究の応用
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, pain management, and inflammatory conditions. In preclinical studies, this compound has been found to exhibit neuroprotective properties by reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Additionally, this compound has been shown to have analgesic properties by reducing pain sensitivity and inflammation in animal models of chronic pain.
特性
IUPAC Name |
N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-8-14(21-19-11)15(20)18-16(10-17)7-6-12-4-2-3-5-13(12)9-16/h2-5,8H,6-7,9H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRQPNKCIRRUMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2(CCC3=CC=CC=C3C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2368780.png)
![1-butyl-2-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2368781.png)

![tert-Butyl 2'-(methylthio)-6'-oxo-5'-(((trifluoromethyl)sulfonyl)oxy)-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidine]-7'(8'H)-carboxylate](/img/structure/B2368784.png)
![4-{[2-(4-Methoxyphenyl)acetamido]methyl}benzoic acid](/img/structure/B2368786.png)
![4-methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2368787.png)

![4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride](/img/structure/B2368792.png)



![N-Methyl-2-(2-methylphenyl)-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2368799.png)